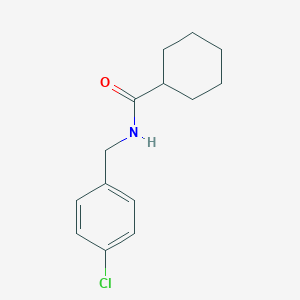

N-(4-chlorobenzyl)cyclohexanecarboxamide

Description

N-(4-Chlorobenzyl)cyclohexanecarboxamide is a synthetic organic compound characterized by a cyclohexane ring linked to a carboxamide group, which is further substituted with a 4-chlorobenzyl moiety. The 4-chlorobenzyl group introduces both lipophilic and electronic effects due to the chlorine atom’s electronegativity and position on the aromatic ring. These compounds often serve as intermediates in drug discovery, leveraging their balanced solubility and membrane permeability for targeting enzymes or receptors .

Properties

Molecular Formula |

C14H18ClNO |

|---|---|

Molecular Weight |

251.75 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C14H18ClNO/c15-13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |

InChI Key |

DENDBTPOCLQBIE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(4-chlorobenzyl)cyclohexanecarboxamide becomes evident when compared to analogs with variations in halogen position, substituent type, and core structure. Below is a detailed analysis:

Halogen Position and Substituent Effects

| Compound Name | Structural Feature | Key Properties | Reference |

|---|---|---|---|

| N-(3-Chlorophenyl)cyclohexanecarboxamide | Chlorine at meta-position on phenyl ring | Reduced steric hindrance; altered electronic effects compared to para-substitution | |

| N-(4-Chlorobenzyl)cyclohexanamine hydrochloride | 4-Chlorobenzyl + cyclohexylamine (no amide) | Higher basicity due to amine group; distinct pharmacokinetics | |

| N-Cyclohexyl 4-chlorobenzamide | 4-Chlorophenyl + cyclohexylamide | Enhanced lipophilicity from cyclohexyl group; improved membrane permeability |

Key Insight : The para-chlorine position in this compound optimizes electronic effects (e.g., dipole interactions) while maintaining steric accessibility for target binding. Substitution with bulkier groups (e.g., cyclohexyl in ) increases lipophilicity but may reduce solubility .

Functional Group Variations

| Compound Name | Functional Group Modification | Biological/Chemical Impact | Reference |

|---|---|---|---|

| N-(4-Methoxybenzyl)cyclohexanecarboxamide | Methoxy group instead of chlorine | Increased electron density; altered receptor affinity | |

| N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide | Amino and methyl groups on phenyl | Enhanced hydrogen bonding; potential for kinase inhibition | |

| N-[4-(Cyanomethyl)phenyl]cyclohexanecarboxamide | Cyanomethyl substituent | Introduces polar nitrile group; modulates metabolic stability |

Key Insight: The chlorine atom in this compound provides a balance between electronegativity and hydrophobicity, unlike electron-donating groups (e.g., methoxy) or polar groups (e.g., cyanomethyl), which may shift reactivity or solubility profiles .

Core Structure and Ring Modifications

| Compound Name | Core Structure Change | Unique Properties | Reference |

|---|---|---|---|

| N-(4-Chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide | Diazepane ring instead of cyclohexane | Improved conformational flexibility; CNS activity | |

| N~3~-[4-(sec-Butyl)phenyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide | Pyrazole ring core | Potential anticancer activity via kinase modulation | |

| 4-Chloro-N-(1-cyano-3-methylcyclohexyl)-3-fluorobenzamide | Fluorine addition + cyano group | Dual halogen effects; enhanced target selectivity |

Key Insight : The cyclohexane core in this compound offers rigidity and predictable stereochemistry, whereas heterocyclic cores (e.g., pyrazole in ) enable diverse binding modes but may complicate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.